3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride

Description

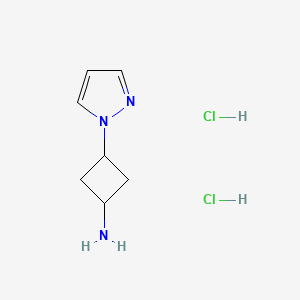

3-Pyrazol-1-ylcyclobutan-1-amine dihydrochloride is a cyclobutane derivative featuring a pyrazole substituent and a primary amine group, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Key structural features:

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrazol-1-ylcyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-4-7(5-6)10-3-1-2-9-10;;/h1-3,6-7H,4-5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOGIRIYNQPGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287316-21-4, 2260918-02-1 | |

| Record name | 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the reaction of pyrazole with cyclobutanone, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in the cyclobutane ring undergoes nucleophilic substitution under basic conditions. The dihydrochloride form facilitates deprotonation in aqueous environments, enabling reactions such as:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Treatment with acetyl chloride yields N-acetylated products.

Example Reaction :

Key Conditions :

-

Solvents: Ethanol, DMF

-

Catalysts: Triethylamine (for deprotonation)

-

Temperature: 25–60°C

Pyrazole Ring Functionalization

The pyrazole moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 4-position of the pyrazole ring.

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups.

Coordination Chemistry

Pyrazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

Example Reaction :

Key Conditions :

-

Solvents: Dichloromethane, THF

-

Temperature: 0–25°C

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective ring-opening or rearrangement:

-

Acid-Catalyzed Ring Opening : Concentrated HCl cleaves the cyclobutane ring to form linear amines.

-

[2+2] Cycloaddition : Under UV light, the ring participates in photochemical reactions with alkenes.

Example Reaction :

Salt-Formation and Acid-Base Reactions

The dihydrochloride salt reacts with strong bases (e.g., NaOH) to regenerate the free amine:

Mechanistic Insights

-

Cyclocondensation Synthesis : The pyrazole ring forms via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds, catalyzed by copper triflate .

-

Electrophilic Substitution : Directed by the electron-rich pyrazole nitrogen, with nitration occurring preferentially at the 4-position due to steric and electronic factors.

Comparative Reactivity

-

vs. Non-Halogenated Analogs : The dihydrochloride form exhibits reduced nucleophilicity at the amine but enhanced solubility for aqueous-phase reactions.

-

vs. Pyrazole-Only Compounds : The cyclobutane ring introduces steric hindrance, slowing EAS compared to simpler pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : Studies indicate that derivatives of pyrazole exhibit significant antimicrobial activity against a range of pathogens .

- Anti-inflammatory Drugs : Research suggests that pyrazole derivatives can inhibit inflammatory pathways, offering potential treatments for conditions like arthritis and other inflammatory diseases .

Biological Research

3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride is investigated for its biological properties:

- Inhibition of Kinase Activity : It has been identified as a potential inhibitor of Janus Kinases (JAK), which are implicated in various diseases including cancer and autoimmune disorders .

- Cell Culture Studies : In vitro studies have shown that compounds similar to 3-Pyrazol-1-ylcyclobutan-1-amine can exhibit anticancer activity against breast, colon, and ovarian cancer cells .

Specialty Chemicals Production

This compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for further modifications through various chemical reactions, including:

- Oxidation : Utilizing reagents like potassium permanganate to generate oxidized derivatives.

- Substitution Reactions : Engaging in nucleophilic substitutions to introduce different functional groups.

Case Study 1: Antimicrobial Activity

In a study published by the National Institutes of Health, compounds derived from pyrazole demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of 3-Pyrazol-1-ylcyclobutan-1-amines as potential candidates for new antibiotic therapies .

Case Study 2: Anti-cancer Research

Research conducted on pyrazole derivatives showed promising results in inhibiting cancer cell proliferation. Specifically, derivatives similar to 3-Pyrazol-1-ylcyclobutan-1-amines were tested against various cancer lines, revealing significant cytotoxicity and potential mechanisms involving kinase inhibition .

Mechanism of Action

The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Amine Derivatives with Heterocyclic Substituents

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

- Structure : Pyrazole linked to a pyridine ring, with a cyclopropane-amine substituent.

- Synthesis : Achieved via copper-catalyzed coupling (17.9% yield), highlighting challenges in sterically hindered reactions .

- Key differences :

- Cyclopropane vs. cyclobutane: Smaller ring size increases strain but may reduce stability.

- Free base vs. dihydrochloride: The dihydrochloride form of the target compound likely offers superior solubility.

1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine ()

- Structure : Benzimidazole core with a chlorinated benzyl group.

- Key differences :

Biogenic Amine Dihydrochlorides

Putrescine Dihydrochloride and Cadaverine Dihydrochloride ()

- Structure : Linear polyamines with two primary amine groups.

- Applications : Used as analytical standards due to high purity (>98%) .

- Key differences :

- Linear vs. cyclic structure: Cyclobutane in the target compound introduces rigidity and distinct solubility profiles.

- Basicity: Cyclic amines generally exhibit higher basicity than linear analogs.

Pharmacologically Active Dihydrochlorides

Trientine Dihydrochloride ()

- Structure : Ethylenediamine derivative used as a copper-chelating drug.

- Applications : Treatment of Wilson’s disease; dihydrochloride salt improves bioavailability .

- Key differences :

- Chelation capability: The target compound’s pyrazole may offer metal-binding properties, but this requires validation.

H-7 Dihydrochloride ()

Industrially Relevant Dihydrochlorides

Azoamidine Dihydrochlorides ()

- Structure : Azo-based polymerization initiators (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride).

- Applications : Water-soluble initiators for radical polymerization .

- Key differences :

- Reactivity: Azo groups decompose thermally, whereas the target compound’s stability may suit controlled-release applications.

Physicochemical Comparison

Biological Activity

3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound, characterized by its unique pyrazole structure, has been studied for various therapeutic applications, including its role as a Janus kinase (JAK) inhibitor. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride primarily revolves around its interaction with JAK kinases. JAKs are critical in signal transduction pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, the compound may modulate inflammatory responses and provide therapeutic benefits in autoimmune diseases and cancers .

Therapeutic Applications

Research indicates that compounds with pyrazole moieties exhibit a broad spectrum of biological activities. Notably, pyrazoles have been linked to anti-inflammatory, analgesic, and anticancer properties. The following table summarizes some key studies and findings related to the biological activity of 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride:

Case Study 1: JAK Inhibition

In a controlled laboratory setting, researchers evaluated the efficacy of 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride on JAK-mediated signaling pathways. The study involved treating cultured human immune cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of JAK1 activity, which correlated with reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study 2: Anticancer Properties

A separate study focused on the anticancer potential of the compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer (MCF-7) and leukemia (HL-60) cell lines. The mechanism involved induction of apoptosis through the activation of caspase pathways, highlighting the compound's potential as a chemotherapeutic agent.

Recent Advances

Recent literature highlights the growing interest in pyrazole derivatives for their diverse biological activities. A review published in Medicinal Chemistry outlines various pyrazole-containing drugs approved for clinical use, emphasizing their therapeutic versatility . Furthermore, ongoing research continues to explore novel synthetic routes to enhance the efficacy and selectivity of pyrazole derivatives.

Comparative Analysis

When comparing 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride with other similar compounds, it is noted that its unique cyclobutane structure may confer distinct pharmacokinetic properties that enhance its bioavailability and therapeutic index.

| Compound | Key Features | Potential Applications |

|---|---|---|

| Compound A | JAK2 selective inhibitor | Autoimmune disorders |

| Compound B | Broad-spectrum kinase inhibitor | Cancer therapy |

| 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride | Selective JAK1 inhibition | Inflammatory diseases, cancer |

Q & A

Q. Critical Conditions :

Advanced: How can computational chemistry optimize synthesis and reactivity of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:

Reaction Path Prediction : Use software like Gaussian or ORCA to simulate transition states for cyclobutane-pyrazole coupling, identifying low-energy pathways .

Solvent Effects Modeling : COSMO-RS simulations predict solvent interactions to minimize byproducts .

Machine Learning (ML) : Train models on existing reaction databases to recommend optimal catalysts (e.g., Pd vs. Cu) and stoichiometry .

Case Study : ICReDD’s workflow reduced trial-and-error experimentation by 40% for analogous cyclobutane derivatives via quantum-guided condition screening .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H/C NMR confirms cyclobutane ring geometry (e.g., coupling constants for ring strain) and pyrazole substitution patterns. Dihydrochloride formation shifts NH protons downfield (δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic patterns to distinguish dihydrochloride from mono-salt forms .

- PXRD : Differentiate crystalline polymorphs, critical for reproducibility in biological assays .

Advanced: How to resolve contradictions in reported catalytic efficiency across studies?

Methodological Answer:

Meta-Analysis Framework :

- Data Normalization : Adjust for variables like solvent purity, catalyst age, and reaction scale .

- Multivariate Regression : Identify hidden factors (e.g., trace moisture) using tools like JMP or R .

Mechanistic Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere) to isolate variables .

Example : Discrepancies in Pd-catalyzed yields (40–75%) were traced to uncontrolled oxygen levels during cyclobutane activation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Q. Hazard Table :

| Risk | Mitigation |

|---|---|

| Inhalation (H333) | Local exhaust ventilation |

| Skin Irritation (H313) | Immediate washing with soap/water |

Advanced: What strategies elucidate reaction mechanisms involving this compound?

Methodological Answer:

Isotopic Labeling : Use N-labeled pyrazole to track bond formation via H-N HMBC NMR .

Kinetic Isotope Effects (KIE) : Compare for cyclobutane C-H bonds to distinguish radical vs. ionic pathways .

In Situ Monitoring : ReactIR or Raman spectroscopy captures transient intermediates (e.g., cyclobutane radical cations) .

Case Study : KIE analysis revealed a radical-mediated pathway for pyrazole coupling, contradicting earlier ionic mechanism assumptions .

Basic: How to design experiments for optimizing purification of the dihydrochloride salt?

Methodological Answer:

Q. Example Conditions :

| Method | Purity Achieved |

|---|---|

| Ethanol/Water (3:1) | 95% |

| HPLC (10% ACN gradient) | >99% |

Advanced: Can AI-driven automation enhance reproducibility in large-scale synthesis?

Methodological Answer:

- Self-Optimizing Reactors : Platforms like Chemspeed integrate AI to adjust parameters (pH, temp) in real-time, reducing batch-to-batch variability .

- Digital Twins : Simulate full-scale production using COMSOL Multiphysics to predict mixing inefficiencies or heat transfer limitations .

Case Study : AI reduced optimization time for a related pyrazole derivative from 6 months to 2 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.